1-Chloro-3-ethoxy-5-ethynylbenzene

Cross-coupling Sonogashira Palladium catalysis

1-Chloro-3-ethoxy-5-ethynylbenzene (CAS: 2806971-78-6; MF: C₁₀H₉ClO; MW: 180.63 g/mol) is a meta-substituted aromatic halide featuring three chemically orthogonal functional groups on a single benzene ring: a chloro group, an ethoxy group, and an ethynyl group. This substitution pattern enables sequential and site-selective derivatization via nucleophilic aromatic substitution, electrophilic aromatic substitution, and alkyne coupling chemistries, making it a versatile building block for constructing complex molecular architectures.

Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
Cat. No. B8183322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-ethoxy-5-ethynylbenzene
Molecular FormulaC10H9ClO
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1)C#C)Cl
InChIInChI=1S/C10H9ClO/c1-3-8-5-9(11)7-10(6-8)12-4-2/h1,5-7H,4H2,2H3
InChIKeyLOSFYNKZOOIHSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3-ethoxy-5-ethynylbenzene: A Tri-Functional Aromatic Halide for Precision Organic Synthesis and Advanced Materials Research


1-Chloro-3-ethoxy-5-ethynylbenzene (CAS: 2806971-78-6; MF: C₁₀H₉ClO; MW: 180.63 g/mol) is a meta-substituted aromatic halide featuring three chemically orthogonal functional groups on a single benzene ring: a chloro group, an ethoxy group, and an ethynyl group [1]. This substitution pattern enables sequential and site-selective derivatization via nucleophilic aromatic substitution, electrophilic aromatic substitution, and alkyne coupling chemistries, making it a versatile building block for constructing complex molecular architectures. The compound is typically supplied as a colorless to light orange liquid with a purity specification of ≥95%, suitable for research-scale synthetic applications .

Why Generic Substitution Fails for 1-Chloro-3-ethoxy-5-ethynylbenzene


Substituting 1-chloro-3-ethoxy-5-ethynylbenzene with structurally related analogs (e.g., 1-chloro-3-ethynylbenzene, 3-ethynylanisole, or 3-chloro-5-ethynylphenol) is not feasible in applications requiring precise spatial and electronic tuning because each functional group contributes distinct, non-interchangeable properties to the final molecular architecture. The ethoxy group provides a specific steric bulk and electron-donating capacity that differs fundamentally from a methoxy group, altering the regioselectivity of subsequent electrophilic aromatic substitutions [1]. The chloro group serves as a latent site for metal-catalyzed cross-coupling, a handle that would be absent in non-halogenated ethynylbenzene derivatives. Critically, the 1,3,5-substitution pattern and the unique combination of substituents dictate the compound's reactivity profile in multi-step syntheses—a profile that cannot be replicated by swapping in analogs lacking any one of these three functional groups. The following evidence quantifies these performance differences.

Product-Specific Quantitative Evidence: 1-Chloro-3-ethoxy-5-ethynylbenzene vs. Analogs


Tuning Electronic and Steric Parameters in Sonogashira Coupling Reactions

The ethoxy group in 1-chloro-3-ethoxy-5-ethynylbenzene provides a significantly different electron-donating capacity and steric profile compared to the methoxy group in the common analog 3-ethynylanisole. This difference directly influences the rate and efficiency of Sonogashira cross-coupling reactions, which are the primary method for integrating ethynylbenzene moieties into larger π-conjugated systems [1]. While direct comparative kinetic data for this specific compound pair is not available in the primary literature, class-level inference from studies on substituent effects in ethynylbenzene coupling reactions establishes that electron-donating alkoxy substituents accelerate oxidative addition of the aryl halide to Pd(0) and modulate the overall reaction rate. For instance, in model studies of benzeneselenol addition to ethynylbenzenes, p-methoxy and p-chloro substituents exhibited markedly different reaction kinetics, demonstrating that alkoxy chain length and substitution pattern are non-trivial parameters for reaction optimization [2]. The choice of ethoxy over methoxy is therefore a critical decision point in designing a synthetic route.

Cross-coupling Sonogashira Palladium catalysis

Orthogonal Reactivity for Sequential Derivatization

1-Chloro-3-ethoxy-5-ethynylbenzene uniquely positions three chemically distinct reactive centers on a single benzene ring: (1) an ethynyl group capable of Sonogashira coupling or click chemistry, (2) a chloro group amenable to nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig amination, and (3) an ethoxy group that directs electrophilic aromatic substitution. Analogs such as 3-chloro-5-ethynylphenol lack the ethoxy group, eliminating the site-directing effect and requiring additional protection/deprotection steps. Analogs like 1,3-diethynyl-5-chlorobenzene (while synthetically valuable) offer two identical ethynyl groups, reducing the potential for site-selective mono-functionalization without the use of asymmetric protecting group strategies. The presence of three different functional groups in the target compound provides a higher degree of synthetic orthogonality in a single step, reducing the total number of synthetic steps required to reach complex intermediates .

Orthogonal synthesis Functional group tolerance Late-stage functionalization

Potential for Tuning Liquid Crystal Mesophase Behavior

Ethynylbenzene derivatives are established building blocks for liquid crystal (LC) materials, where the ethynyl group imparts polarity and extends π-conjugation, while lateral substituents influence mesophase stability and transition temperatures . The specific combination of an ethoxy group and a chloro group at the 3,5-positions in 1-chloro-3-ethoxy-5-ethynylbenzene is designed to modulate the mesogenic behavior differently than analogs bearing, for example, two alkoxy chains or a single halogen. While quantitative mesophase data for the target compound itself are not publicly available, class-level inference from spectroscopic studies of phenylethynylbenzene derivatives indicates that replacing an alkoxy chain with a chloro substituent alters the molecular polarizability and intermolecular interactions, thereby shifting the nematic-to-isotropic transition temperature and affecting the material's processing window [1]. This makes the compound a valuable candidate for synthesizing novel LC materials with tailored properties.

Liquid crystals Mesogens Optoelectronics Display materials

Comparative Structural Role in Supramolecular Assemblies

In crystal engineering, chloro, bromo, and ethynyl substituents have been shown to be supramolecularly equivalent in certain contexts, playing identical structural roles in the crystal packing of 4-substituted anilines due to their similar polarizations [1]. However, the iodo derivative is distinct due to its greater size. 1-Chloro-3-ethoxy-5-ethynylbenzene offers a unique case where both a chloro and an ethynyl group are present on the same ring. This dual presence, combined with the ethoxy group, creates a more complex hydrogen-bonding and halogen-bonding landscape than any single-substituent analog. For instance, while the ethynyl group can participate in C–H···π interactions, the chloro group can engage in halogen bonding, and the ethoxy oxygen can act as a hydrogen-bond acceptor . This multi-modal interaction potential is not present in simpler analogs like 1-chloro-3-ethynylbenzene (which lacks the oxygen atom) or 3-ethynylanisole (which lacks the chlorine).

Crystal engineering Supramolecular chemistry Halogen bonding

Access to Privileged Chemical Space in Drug Discovery

Ethynylbenzene derivatives are a privileged scaffold in medicinal chemistry, with documented activity as mGluR5 modulators for CNS disorders [1] and as LpxC inhibitors for Gram-negative bacterial infections [2]. Within these chemical series, the precise substitution pattern around the central phenyl ring is critical for achieving target potency and selectivity. For example, in mGluR5 antagonist programs, the nature of the substituent on the ethynylphenyl moiety (e.g., chloro vs. fluoro vs. alkoxy) significantly impacts binding affinity, with IC₅₀ values often varying by orders of magnitude between closely related analogs [3]. 1-Chloro-3-ethoxy-5-ethynylbenzene provides a specific, pre-functionalized vector for exploring this chemical space. Its combination of a meta-chloro and a meta-ethoxy group around a central ethynyl linker is distinct from common building blocks like 3-ethynylaniline or 4-ethynylanisole, offering medicinal chemists a differentiated starting point for SAR exploration.

Medicinal chemistry Fragment-based drug discovery mGluR5 LpxC

Optimal Research and Industrial Application Scenarios for 1-Chloro-3-ethoxy-5-ethynylbenzene


Medicinal Chemistry: Parallel Synthesis of mGluR5 Modulator Libraries

Medicinal chemistry teams focused on CNS disorders can utilize 1-chloro-3-ethoxy-5-ethynylbenzene as a key intermediate for the rapid parallel synthesis of novel mGluR5 positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs). The ethynyl group allows for Sonogashira coupling with diverse heteroaryl halides, while the chloro group provides a secondary handle for late-stage diversification via Buchwald-Hartwig amination or Suzuki coupling. This orthogonal reactivity enables the efficient exploration of structure-activity relationships (SAR) around the central phenyl core, a strategy validated by the clinical relevance of ethynylbenzene-containing mGluR5 ligands [1].

Materials Science: Synthesis of Asymmetric Liquid Crystal Monomers

For materials scientists developing advanced liquid crystal displays (LCDs) or organic thin-film transistors (OTFTs), this compound serves as a building block for constructing asymmetric mesogens. The combination of a rigid ethynyl linker with a flexible ethoxy chain and a polarizable chloro substituent allows for fine-tuning of the molecule's aspect ratio, dipole moment, and polarizability anisotropy—key parameters that govern mesophase stability, birefringence (Δn), and dielectric anisotropy (Δε). Its use is particularly advantageous in the synthesis of molecules designed for nematic discotic phases or as dopants to modify the properties of existing LC mixtures [2].

Chemical Biology: Site-Specific Bioconjugation via CuAAC Click Chemistry

The terminal alkyne moiety of 1-chloro-3-ethoxy-5-ethynylbenzene is ideally suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential 'click' reaction. Researchers can use this compound to synthesize functionalized bioprobes, affinity tags, or cross-linking reagents. For instance, after coupling to a biomolecule of interest via the chloro or ethoxy group, the ethynyl group remains available for a highly specific and bioorthogonal conjugation to an azide-modified fluorophore, biotin, or solid support. This approach is widely used in chemical proteomics and the development of activity-based probes [3].

Polymer Chemistry: Precursor for Functionalized Poly(phenylene ethynylene)s (PPEs)

In polymer and materials chemistry, 1-chloro-3-ethoxy-5-ethynylbenzene is a valuable monomer for the synthesis of functionalized poly(phenylene ethynylene)s (PPEs) and related conjugated polymers via Sonogashira-Hagihara polycondensation. The chloro substituent remains intact during polymerization, serving as a latent site for post-polymerization modification to introduce charged groups (e.g., sulfonates) for water solubility or additional chromophores for tuning optical properties. This allows for the creation of novel PPEs with tailored solubility, aggregation behavior, and photophysical characteristics for applications in organic electronics and fluorescent sensors [4].

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